molecular formula C13H10INO B1392073 2-(3-Iodobenzoyl)-5-methylpyridine CAS No. 1187163-41-2

2-(3-Iodobenzoyl)-5-methylpyridine

Cat. No. B1392073
M. Wt: 323.13 g/mol
InChI Key: SLCGTNNWYBZGKB-UHFFFAOYSA-N
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Description

2-(3-Iodobenzoyl)-5-methylpyridine is a heterocyclic aromatic compound that contains an iodine atom and a pyridine ring1. It has gained significant attention due to its potential applications in various fields of research and industry1.



Synthesis Analysis

The synthesis of 2-(3-Iodobenzoyl)-5-methylpyridine is not explicitly mentioned in the search results. However, a related compound, 4-Chloro-1-butanol, was mentioned in a study where it was derivatized with 3-iodobenzoyl chloride2. This might suggest a potential synthetic route for 2-(3-Iodobenzoyl)-5-methylpyridine, but further research would be needed to confirm this.



Molecular Structure Analysis

The molecular structure of 2-(3-Iodobenzoyl)-5-methylpyridine is not directly provided in the search results. However, the molecular weight is given as 323.133.



Chemical Reactions Analysis

The specific chemical reactions involving 2-(3-Iodobenzoyl)-5-methylpyridine are not detailed in the search results. However, a related compound, 4-Chloro-1-butanol, was mentioned in a study where it was derivatized with 3-iodobenzoyl chloride2. This might suggest potential chemical reactions that 2-(3-Iodobenzoyl)-5-methylpyridine could undergo, but further research would be needed to confirm this.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Iodobenzoyl)-5-methylpyridine are not explicitly mentioned in the search results. However, the molecular weight is given as 323.133.


Scientific Research Applications

Molecular Structure and Properties

A novel phthalide derivative, structurally similar to 2-(3-Iodobenzoyl)-5-methylpyridine, was analyzed to understand its molecular structure and properties. The study incorporated X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. The research highlighted the compound's geometrical parameters, electronic properties, such as HOMO and LUMO energies, and thermodynamic properties. The chemical reactivity, molecular electrostatic potential (MEP) surface map, and potential energy surface (PES) scan of the molecule were also investigated through theoretical calculations (Tanrıkulu Yılmaz et al., 2020).

Influence in Hydrodesulfurization and Hydrodenitrogenation

A study on the mutual influence of hydrodesulfurization of dibenzothiophene and hydrodenitrogenation of 2-methylpyridine, a compound related to 2-(3-Iodobenzoyl)-5-methylpyridine, was conducted. The research provided insights into the interactions and inhibitory effects of N-containing molecules on these processes, indicating the potential applications of such compounds in refining and petrochemical processes (Egorova & Prins, 2004).

Applications in Material Science and Medicinal Chemistry

Imidazopyridine, a compound structurally similar to 2-(3-Iodobenzoyl)-5-methylpyridine, is known for its wide range of applications in medicinal chemistry, recognized as a "drug prejudice" scaffold. It is also beneficial in material science due to its structural character, indicating the potential application areas of related compounds in these fields (Bagdi et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, 3-Iodobenzoyl chloride, mentions that it causes severe skin burns and eye damage, and may cause respiratory irritation4. However, the specific safety and hazards of 2-(3-Iodobenzoyl)-5-methylpyridine are not provided in the search results. Further research would be needed to determine this.


Future Directions

The future directions of 2-(3-Iodobenzoyl)-5-methylpyridine are not explicitly mentioned in the search results. However, given its potential applications in various fields of research and industry1, it could be a subject of future studies in these areas.


Please note that this analysis is based on the available information and further research would be needed for a more comprehensive understanding of 2-(3-Iodobenzoyl)-5-methylpyridine.


properties

IUPAC Name

(3-iodophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCGTNNWYBZGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodobenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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